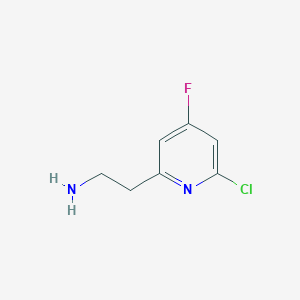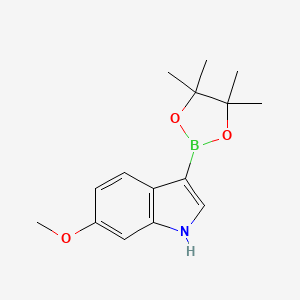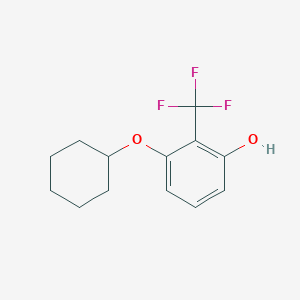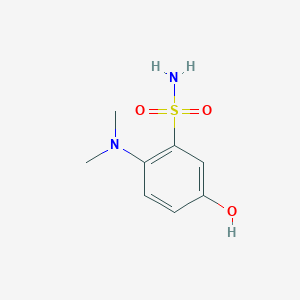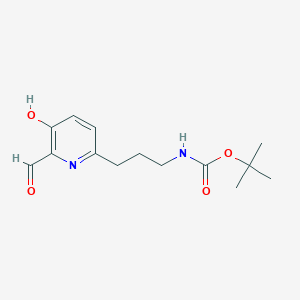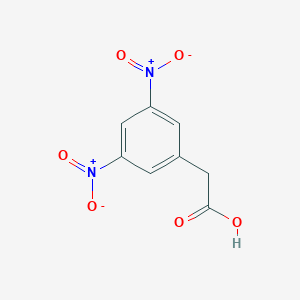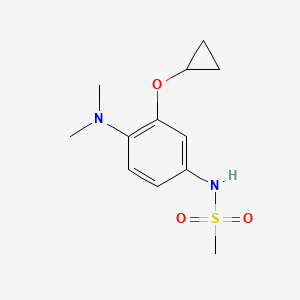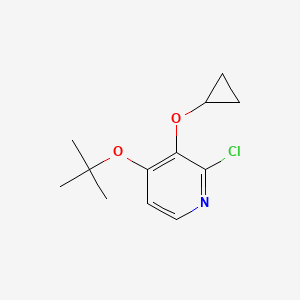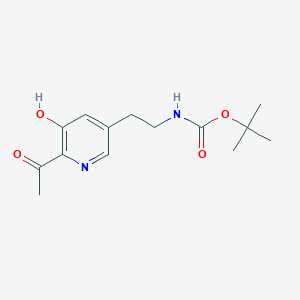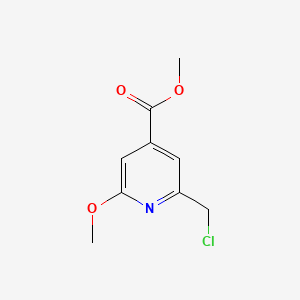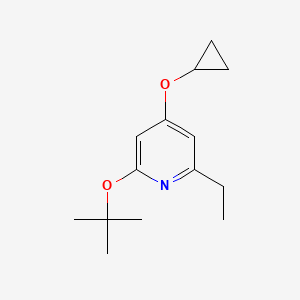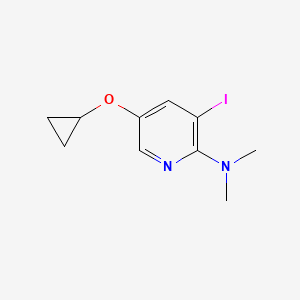
5-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.13 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylamino group attached to a pyridine ring.
Preparation Methods
The synthesis of 5-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide (DMF) to replace the trifluoromethanesulfonyloxy group with a dimethylamino group . This one-pot procedure provides high yields of the target product and can be accelerated under microwave irradiation.
Chemical Reactions Analysis
5-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
5-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, facilitating the formation of various organic compounds.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and biological studies.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity. The cyclopropoxy and iodine groups contribute to the compound’s overall stability and reactivity in various chemical environments .
Comparison with Similar Compounds
5-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine can be compared with other similar compounds, such as:
N,N-Dimethylpyridin-4-amine: This compound shares the dimethylamino group but lacks the cyclopropoxy and iodine substituents, making it less reactive in certain chemical reactions.
3-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-4-amine: This compound has a similar structure but differs in the position of the substituents on the pyridine ring, affecting its chemical properties and reactivity.
Properties
Molecular Formula |
C10H13IN2O |
|---|---|
Molecular Weight |
304.13 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-iodo-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H13IN2O/c1-13(2)10-9(11)5-8(6-12-10)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
PIIXUIIPFFUXAC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


